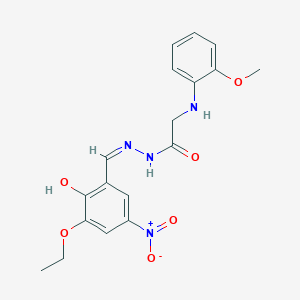![molecular formula C17H21NO3 B1190354 2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE](/img/structure/B1190354.png)
2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and a methoxypropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE typically involves the reaction of 3-methoxypropylamine with a suitable cyclohexane-1,3-dione derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(4-Chlorophenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione
- 2-{[(4-Methoxyphenyl)amino]methylene}-5-phenylcyclohexane-1,3-dione
Uniqueness
2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propiedades
Fórmula molecular |
C17H21NO3 |
|---|---|
Peso molecular |
287.35g/mol |
Nombre IUPAC |
3-hydroxy-2-(3-methoxypropyliminomethyl)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H21NO3/c1-21-9-5-8-18-12-15-16(19)10-14(11-17(15)20)13-6-3-2-4-7-13/h2-4,6-7,12,14,19H,5,8-11H2,1H3 |
Clave InChI |
CXSDZPHFBYOJGH-UHFFFAOYSA-N |
SMILES |
COCCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Benzyl-2-{[(5-sec-butyl-2-hydroxyphenyl)imino]methyl}-6-nitrophenol](/img/structure/B1190274.png)
![2-amino-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B1190276.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1190278.png)
![2-(4-Bromo-2,6-dimethylphenoxy)-N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide](/img/new.no-structure.jpg)
![2-(4-tert-butylphenyl)-N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclopropanecarbohydrazide](/img/structure/B1190282.png)
![N'-[(1-hydroxy-2-naphthyl)methylene]-2-methylbenzohydrazide](/img/structure/B1190286.png)
![4-[(cyclooctylamino)methylene]-2-{4-nitrophenyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1190288.png)
![2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1190290.png)
![4-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B1190291.png)
![2-{[(2-phenylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1190292.png)
